Rhodamine-N3 chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[9-[2-[4-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]piperazine-1-carbonyl]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H58N8O7.ClH/c1-5-49(6-2)33-13-15-37-39(31-33)59-40-32-34(50(7-3)8-4)14-16-38(40)43(37)35-11-9-10-12-36(35)44(55)52-23-21-51(22-24-52)42(54)18-17-41(53)46-19-25-56-27-29-58-30-28-57-26-20-47-48-45;/h9-16,31-32H,5-8,17-30H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDTZEVRHDBMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

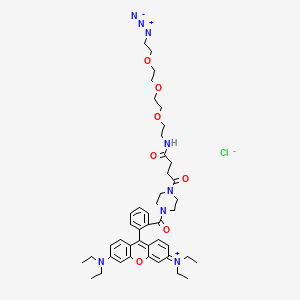

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N5CCN(CC5)C(=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59ClN8O7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Rhodamine-N3 Chloride from Rhodamine B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Rhodamine-N3 chloride, a vital fluorescent probe, from its precursor, Rhodamine B. This document details the synthetic pathway, experimental protocols, and characterization of the final product, tailored for professionals in chemical biology and drug development. This compound is an azide-functionalized derivative of Rhodamine B, designed for bio-conjugation via "click chemistry." This allows for the specific labeling of alkyne-modified biomolecules, enabling advanced imaging and tracking studies.

Synthetic Pathway Overview

The synthesis of this compound from Rhodamine B is a two-step process. The first step involves the activation of the carboxylic acid moiety of Rhodamine B to form an acid chloride. This is a crucial activation step that renders the carboxyl group susceptible to nucleophilic attack. The second step is the conversion of the acid chloride to an acyl azide (B81097) through a reaction with an azide salt, typically sodium azide. This two-step approach is a common and effective strategy for the preparation of acyl azides from carboxylic acids.

Overall Reaction Scheme:

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Photophysical Properties of Rhodamine-N3 Chloride

This technical guide provides a comprehensive overview of the known photophysical properties and applications of this compound, a fluorescent dye increasingly utilized in biological research and drug development. This document collates available data on its spectral characteristics, outlines experimental protocols for its use, and visualizes its application in common laboratory workflows.

Core Properties of this compound

This compound is an azide-functionalized derivative of the rhodamine family of fluorescent dyes.[1][2] Its key feature is the presence of an azide (B81097) (-N3) group, which makes it a valuable tool for "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules.[1][3][4] The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where it covalently attaches to molecules containing an alkyne group.[1][3] This allows for the fluorescent tagging of proteins, nucleic acids, and other biomolecules for visualization and quantification.[5]

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 2363751-90-8 | [5][6][7] |

| Molecular Formula | C₄₄H₅₉ClN₈O₇ | [5][6][7] |

| Molecular Weight | 847.44 g/mol | [6] |

| Appearance | Solid | [5] |

Photophysical Characteristics

Table 2: Photophysical Properties of this compound

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 544 nm | [1][2] |

| Emission Maximum (λem) | 576 nm | [1][2] |

| Molar Extinction Coefficient (ε) | Data not available | |

| Fluorescence Quantum Yield (Φ) | Data not available | |

| Fluorescence Lifetime (τ) | Data not available | |

| Recommended Filter Set | Green Excitation | [1] |

Experimental Protocols

This compound is primarily used for the fluorescent labeling of alkyne-modified biomolecules via click chemistry. A general protocol for the labeling of proteins in a cell lysate is provided below. This method is often employed in activity-based protein profiling (ABPP) and other proteomic studies.

Labeling of Alkyne-Modified Proteins in Cell Lysate via CuAAC

This protocol details the steps for conjugating this compound to alkyne-containing proteins within a complex biological sample, followed by visualization using gel electrophoresis.

Materials:

-

Cells or cell pellet containing alkyne-modified proteins

-

Cold Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Protease inhibitor cocktail

-

This compound solution (e.g., 10 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (e.g., 1.7 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

-

4X SDS-PAGE loading buffer

Procedure: [1]

-

Cell Lysis:

-

Thaw the cell pellet on ice.

-

Resuspend the pellet in 200 μL of cold DPBS supplemented with a protease inhibitor cocktail.

-

Lyse the cells using an appropriate method (e.g., sonication).

-

Centrifuge the lysate at 100,000 x g for 45 minutes at 4°C to separate the soluble proteome (supernatant) from insoluble cellular debris.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the soluble proteome using a standard protein assay (e.g., BCA assay).

-

Standardize the protein concentration of each sample to 1 mg/mL in a volume of 43 μL with cold DPBS containing protease inhibitors.

-

-

Click Chemistry Reaction:

-

Prepare a fresh click chemistry reaction mixture. For a 50 μL final reaction volume, add the following components to the 43 μL of protein sample to achieve the indicated final concentrations:

-

This compound: 25 μM

-

TCEP: 1 mM

-

TBTA: 100 μM

-

CuSO₄: 1 mM

-

-

Incubate the reaction mixture at room temperature for 1 hour.

-

-

Sample Preparation for Gel Electrophoresis:

-

Add 20 μL of 4X SDS-PAGE loading buffer to the reaction mixture.

-

Heat the samples at 95°C for 5 minutes.

-

-

Visualization:

-

Load 30 μL of each sample onto a 10% SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Image the gel using a fluorescence scanner with appropriate filters for rhodamine fluorescence (Excitation: ~544 nm, Emission: ~576 nm).

-

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the experimental protocol for labeling alkyne-modified proteins with this compound.

Caption: Workflow for labeling alkyne-modified proteins.

Click Chemistry Reaction Mechanism

The core of this compound's utility lies in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The following diagram illustrates this chemical transformation.

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Synthesis of this compound

Conclusion

This compound is a valuable tool for the fluorescent labeling of biomolecules through click chemistry. Its bright fluorescence in the green-yellow region of the spectrum makes it suitable for a variety of imaging and detection applications. While specific quantitative photophysical data are not widely published, its utility is demonstrated by its commercial availability and use in established protocols. Further characterization of its photophysical properties would be beneficial for more quantitative applications in fluorescence microscopy and spectroscopy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Rhodamine-N3 Chloride: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of Rhodamine-N3 chloride, a versatile fluorescent dye. This document details its photophysical properties, experimental protocols for its characterization and use, and a key application in bioconjugation.

Core Photophysical Properties

This compound is an azide-functionalized rhodamine derivative widely employed in bio-orthogonal chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1] These "click chemistry" reactions enable the precise labeling of alkyne-containing biomolecules for visualization and tracking. The core of its utility lies in its bright fluorescence in the orange-red region of the visible spectrum.

Quantitative Data Summary

The following table summarizes the known photophysical properties of this compound. It is important to note that while the excitation and emission maxima are readily available from commercial suppliers, key quantitative metrics such as molar absorptivity, quantum yield, and fluorescence lifetime are not consistently reported in publicly available resources. For comparative purposes, typical ranges for rhodamine derivatives are provided with the caveat that these are not specific to the N3 chloride variant.

| Photophysical Parameter | Value for this compound | Typical Value for Rhodamine Derivatives |

| Excitation Maximum (λex) | 544 nm[1] | 540 - 570 nm |

| Emission Maximum (λem) | 576 nm[1] | 570 - 620 nm |

| Molar Absorptivity (ε) | Data not available | ~80,000 - 110,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | Data not available | 0.3 - 0.95 |

| Fluorescence Lifetime (τ) | Data not available | 1 - 4 ns |

Experimental Protocols

Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., ethanol, methanol, or phosphate-buffered saline, depending on the application)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a dilute stock solution of this compound in the chosen solvent. A typical starting concentration is 1-10 µM.

-

The final concentration for measurement should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time.

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A slit width of 5 nm is a common starting point.

-

-

Measuring the Emission Spectrum:

-

Place a cuvette with the solvent blank in the spectrofluorometer and record a blank spectrum.

-

Replace the blank with the this compound sample.

-

Set the excitation wavelength to the known maximum (544 nm) or a wavelength within the expected absorption range.

-

Scan a range of emission wavelengths, typically starting 10-20 nm above the excitation wavelength to well into the longer wavelengths (e.g., 560 nm to 700 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Measuring the Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (576 nm).

-

Scan a range of excitation wavelengths, from shorter wavelengths up to near the emission maximum (e.g., 450 nm to 570 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum should correspond to the absorption maximum (λex).

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample spectra to correct for background signal.

-

Normalize the spectra to the highest intensity point (set to 100% or 1.0) for clear visualization and comparison.

-

Protocol for Labeling Alkyne-Modified Proteins via CuAAC

This protocol details a typical workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label alkyne-modified proteins with this compound in a cell lysate.[1]

Materials:

-

Cell pellet containing alkyne-modified proteins

-

Cold Dulbecco's Phosphate-Buffered Saline (DPBS) with protease inhibitors

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

-

4X SDS-PAGE loading buffer

Procedure:

-

Cell Lysis and Protein Quantification:

-

Thaw the cell pellet on ice and resuspend in cold DPBS with protease inhibitors.

-

Lyse the cells using an appropriate method (e.g., sonication).

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) for 45 minutes to pellet insoluble material.

-

Collect the supernatant containing the soluble proteome.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Adjust the protein concentration of each sample to 1 mg/mL with cold DPBS.

-

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:

-

43 µL of the 1 mg/mL protein lysate

-

This compound to a final concentration of 25 µM

-

TCEP to a final concentration of 1 mM

-

TBTA to a final concentration of 100 µM

-

CuSO₄ to a final concentration of 1 mM

-

-

Adjust the final reaction volume to 50 µL with DPBS if necessary.

-

Incubate the reaction at room temperature for 1 hour.

-

-

Sample Preparation for Analysis:

-

Stop the reaction by adding 20 µL of 4X SDS-PAGE loading buffer.

-

Heat the samples at 95°C for 5 minutes.

-

-

Analysis:

-

Load the samples onto an SDS-PAGE gel.

-

After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner with appropriate excitation and emission filters for rhodamine.

-

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in labeling alkyne-modified proteins with this compound using a copper-catalyzed click chemistry reaction.

References

Rhodamine-N3 chloride solubility in DMSO and aqueous buffers

An In-Depth Technical Guide to the Solubility and Application of Rhodamine-N3 Chloride

Overview of this compound

This compound is a fluorescent dye belonging to the rhodamine family, which is widely recognized for its excellent photostability and high fluorescence quantum yields.[][2] This particular derivative is functionalized with an azide (B81097) (-N3) group, making it a valuable tool for "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules.[3][4]

Specifically, the azide group on this compound can react with alkyne-functionalized molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctyne (B158145) derivatives (e.g., DBCO or BCN) via a strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4] These reactions allow for the covalent attachment of the bright rhodamine fluorophore to proteins, nucleic acids, and other biomolecules for visualization and tracking in various biological assays.[5]

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in experimental settings. It exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) but has very limited solubility in aqueous solutions.

Quantitative Solubility Data

The following table summarizes the known solubility values for this compound. It is crucial to note that solubility in aqueous buffers can be influenced by pH, ionic strength, and the presence of co-solvents.

| Solvent | Reported Solubility | Notes |

| DMSO | 3.33 mg/mL[4] | Ultrasonic agitation, warming, or heating to 60°C may be required to achieve full dissolution.[4] |

| Water | < 0.1 mg/mL[4] | Considered practically insoluble for most stock solution purposes. |

| Aqueous Buffers (e.g., PBS) | Very low; not well-documented | Due to the low aqueous solubility, it is standard practice to first prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer for the final working concentration. The final DMSO concentration should be kept low (typically <1%) to avoid impacting the biological system. |

Experimental Protocols

Proper handling and preparation of this compound solutions are essential for reproducible experimental results.

Preparation of a Concentrated DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

Anhydrous or high-purity DMSO

-

Vortex mixer and/or sonicator

-

Microcentrifuge tubes

Methodology:

-

Weighing: Accurately weigh a small amount of this compound powder. For example, to prepare 1 mg of the dye.

-

Solvent Addition: Based on the desired concentration, calculate the required volume of DMSO. To prepare a 10 mM stock solution from 1 mg of dye, you would add 118 µL of DMSO.[3]

-

Dissolution: Add the DMSO to the vial containing the dye. Cap the vial tightly.

-

Mixing: Vortex the solution thoroughly. If the dye does not fully dissolve, brief sonication or gentle warming (up to 60°C) can be applied.[4] Visually inspect the solution to ensure no solid particles remain.

-

Storage: Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and moisture.[3][6]

Protocol for Labeling Proteins in Cell Lysate via Click Chemistry

This protocol provides an example of using a this compound stock solution to label alkyne-modified proteins in a cellular lysate.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

This compound DMSO stock solution (e.g., 10 mM)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Tris(benzyltriazolylmethyl)amine (TBTA) solution

-

Copper(II) sulfate (B86663) (CuSO4) solution

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

SDS-PAGE loading buffer

Methodology:

-

Sample Preparation: Standardize the protein concentration of the cell lysate samples to 1 mg/mL in a suitable volume (e.g., 43 µL) using cold DPBS.[3]

-

Prepare Click-Chemistry Cocktail: Prepare a fresh "click" reaction cocktail. For a final reaction volume of 50 µL, the final concentrations of the reagents should be:

-

This compound: 25 µM

-

TCEP: 1 mM

-

TBTA: 100 µM

-

CuSO4: 1 mM[3]

-

-

Initiate Reaction: Add the click-chemistry cocktail to the protein sample.

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour.[3]

-

Quench Reaction: Stop the reaction by adding 4X SDS-PAGE loading buffer.[3]

-

Analysis: The samples are now ready for analysis. They can be loaded onto an SDS-PAGE gel and imaged using a fluorescence scanner to visualize the labeled proteins.[3]

Chemical Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the labeling process is the CuAAC reaction. In this reaction, the terminal azide of this compound reacts with a terminal alkyne on the target biomolecule, catalyzed by a Cu(I) species (often generated in situ from CuSO4 by a reducing agent like TCEP). This forms a stable triazole linkage, covalently attaching the fluorophore to the target.

References

- 2. Teaching Old Dyes New Tricks: Biological Probes Built from Fluoresceins and Rhodamines | Annual Reviews [annualreviews.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

Rhodamine-N3 Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Rhodamine-N3 chloride, a vital fluorescent tool for labeling biomolecules through click chemistry. Understanding the chemical stability of this reagent is paramount for ensuring the accuracy, reproducibility, and success of experiments in drug development and various research applications. This document outlines the factors influencing its stability, recommended storage protocols, and methodologies for stability assessment.

Core Stability Profile of this compound

This compound, like other rhodamine derivatives, is a robust fluorescent dye, but its stability is contingent upon several environmental factors. Proper handling and storage are crucial to prevent degradation and maintain its fluorescent properties.

General Storage Recommendations

The longevity of this compound is significantly enhanced under appropriate storage conditions. The compound is typically supplied as a solid powder and should be stored with care. For solutions, the choice of solvent and temperature are critical.

Table 1: Recommended Storage Conditions for this compound

| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |

| Solid Powder | - | -20°C | Up to 2 years | Protect from light and moisture.[1][2] |

| Solid Powder | - | 4°C | Short-term | Sealed storage, away from moisture and light.[][4] |

| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][] |

| Stock Solution | DMSO | -20°C | Up to 1 month | Sealed storage, away from moisture and light.[] |

| Stock Solution | DMSO | 4°C | Up to 2 weeks | For immediate use.[1] |

Factors Influencing Stability

Several factors can impact the chemical integrity and fluorescent output of this compound.

-

Temperature: Elevated temperatures can accelerate the degradation of rhodamine dyes. The fluorescence intensity of Rhodamine B, a related compound, has been shown to decrease as temperature increases. Therefore, maintaining cold to cryogenic storage temperatures is essential.

-

Light: Rhodamine dyes are susceptible to photobleaching upon prolonged exposure to light. It is crucial to store this compound in the dark and minimize light exposure during experimental procedures.

-

Moisture and Humidity: The solid form of this compound should be protected from moisture to prevent hydrolysis and degradation.

-

pH: The fluorescent properties of rhodamine dyes are often pH-dependent. Rhodamine B, for instance, exists in a fluorescent "open" form in acidic conditions and a non-fluorescent, colorless "closed" spirolactone form in basic conditions. While the optimal pH range for this compound stability has not been explicitly documented, it is advisable to maintain a neutral to slightly acidic pH in aqueous solutions to ensure optimal fluorescence.

-

Oxidizing and Reducing Agents: Strong oxidizing or reducing agents can lead to the chemical degradation of the rhodamine core, resulting in a loss of fluorescence.

Experimental Protocols for Stability Assessment

To ensure the quality and performance of this compound in your experiments, particularly after long-term storage or when using it in new buffer systems, a stability assessment is recommended. The following is a general protocol for evaluating the stability of this compound.

Materials and Equipment

-

This compound

-

High-purity solvents (e.g., DMSO, acetonitrile (B52724), water)

-

Buffers with a range of pH values (e.g., pH 4, 7, 9)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector

-

Mass Spectrometer (MS)

-

Spectrofluorometer

-

Temperature-controlled incubator or water bath

-

Light-exposure chamber (optional, for photostability studies)

Long-Term Stability Testing Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound in high-purity DMSO at a known concentration (e.g., 10 mM).

-

Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the main stock.

-

For testing in different aqueous buffers, dilute the DMSO stock solution into the respective buffers to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.

-

-

Storage Conditions:

-

Store the aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).

-

For photostability testing, expose a set of samples to a controlled light source while keeping a parallel set in the dark as a control.

-

-

Time Points:

-

Establish a series of time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months).

-

-

Analytical Methods:

-

HPLC Analysis: At each time point, analyze the samples by reverse-phase HPLC.

-

Use a suitable C18 column.

-

Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Monitor the elution profile using a UV-Vis detector at the absorbance maximum of this compound and/or a fluorescence detector at its excitation and emission wavelengths (Ex/Em = 544/576 nm).[]

-

Quantify the peak area of the intact this compound. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

-

-

Mass Spectrometry (MS) Analysis:

-

Couple the HPLC system to a mass spectrometer to identify the molecular weights of any degradation products.

-

-

Fluorescence Spectroscopy:

-

Measure the fluorescence intensity of the solutions at each time point using a spectrofluorometer. A decrease in fluorescence intensity suggests degradation or a change in the chemical environment affecting the fluorophore.

-

-

-

Data Analysis:

-

Plot the percentage of remaining this compound (based on HPLC peak area) against time for each storage condition.

-

Calculate the degradation rate constant for each condition.

-

Compare the fluorescence intensity over time.

-

Visualizing Workflows and Stability Factors

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to ensure its stability and performance.

Factors Affecting this compound Stability

This diagram illustrates the key environmental factors that can influence the stability of this compound.

Conclusion

The stability of this compound is a critical factor for the success of research and development activities that rely on this fluorescent probe. By adhering to the recommended storage conditions, protecting the compound from light and moisture, and being mindful of the experimental environment (particularly pH), researchers can ensure the integrity and performance of this valuable reagent. For applications requiring the highest level of reproducibility, in-house stability testing using the outlined protocols is recommended.

References

An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Rhodamine-N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction utilizing Rhodamine-N3, a powerful tool in bioorthogonal chemistry for fluorescently labeling biomolecules. This document details the core principles of the reaction, quantitative data, experimental protocols, and visual representations of relevant workflows.

Introduction to SPAAC with Rhodamine-N3

Strain-promoted azide-alkyne cycloaddition is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it ideal for applications in living cells and whole organisms.[2][3] The reaction is driven by the high ring strain of a cyclooctyne (B158145), which readily undergoes a [3+2] cycloaddition with an azide (B81097) to form a stable triazole linkage.[1]

Rhodamine-N3 is an azide-functionalized derivative of the bright and photostable rhodamine fluorophore. It exhibits excitation and emission maxima at approximately 544 nm and 576 nm, respectively, placing it in the orange-red region of the visible spectrum.[4] When coupled with a cyclooctyne-modified biomolecule, Rhodamine-N3 allows for highly specific and covalent fluorescent labeling. This enables a wide range of applications, from the visualization of cellular components to the tracking of dynamic biological processes.

Quantitative Data

The efficiency of a SPAAC reaction is primarily determined by the second-order rate constant (k₂), which is influenced by the specific cyclooctyne used, the solvent, pH, and temperature. While specific kinetic data for Rhodamine-N3 is not extensively published, the rates can be reasonably approximated by those of other small molecule azides.

Table 1: Second-Order Rate Constants (k₂) for SPAAC of Common Cyclooctynes with Benzyl Azide

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| BCN | 0.14 | [5] |

| DIBO | 0.17 | [5] |

| DIFO | 0.076 | [5] |

| DBCO | ~0.1 | [5] |

Table 2: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹) for Sulfo-DBCO-amine

| Buffer (pH) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine + 3-azido-L-alanine | Reference(s) |

| PBS (pH 7) | 0.32–0.85 | Not specified | [6] |

| HEPES (pH 7) | 0.55–1.22 | Not specified | [6] |

Table 3: Spectroscopic Properties of Rhodamine-N3 and Related Compounds

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes | Reference(s) |

| Rhodamine-N3 | 544 | 576 | Not published | Pre-reaction fluorophore | [4] |

| Rhodamine B | ~555 | ~575 | 0.31-0.97 (solvent dependent) | Representative rhodamine dye | [7] |

| Rhodamine 6G | ~530 | ~555 | ~0.95 | Representative rhodamine dye | [8] |

| Rhodamine-Triazole Conjugates | Varies | Varies | Generally high | The exact quantum yield of the SPAAC product of Rhodamine-N3 is not readily available in the literature, but rhodamine-triazole conjugates are known to be highly fluorescent. | [7][9] |

Experimental Protocols

The following protocols provide detailed methodologies for labeling biomolecules with Rhodamine-N3 using SPAAC.

General Protocol for Labeling of a DBCO-Modified Protein with Rhodamine-N3

This protocol describes the labeling of a purified protein that has been functionalized with a DBCO group.

Materials:

-

DBCO-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.4)

-

Rhodamine-N3 (stock solution in DMSO)

-

Reaction buffer (e.g., PBS, HEPES, pH 7.4)

-

DMSO

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Prepare the reaction mixture:

-

Dissolve the DBCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of Rhodamine-N3 in DMSO (e.g., 10 mM).

-

Add a 5- to 20-fold molar excess of the Rhodamine-N3 stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically.

-

-

Purification:

-

Remove the unreacted Rhodamine-N3 by size-exclusion chromatography. Equilibrate the column with the desired storage buffer (e.g., PBS).

-

Load the reaction mixture onto the column and collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~544 nm (for the rhodamine).

-

-

Storage:

-

Store the labeled protein at 4°C or -20°C, protected from light.

-

Protocol for Live-Cell Imaging of Metabolically Labeled Glycans

This protocol outlines the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with a DBCO-functionalized rhodamine (as a proxy for the inverse reaction with Rhodamine-N3 and a DBCO-labeled cell).

Materials:

-

Mammalian cells in culture

-

Cell culture medium

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz)

-

DBCO-functionalized fluorescent dye

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Add the azide-modified sugar to the cell culture medium at a final concentration of 25-100 µM.

-

Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido (B1232118) sugar into the cellular glycans.

-

-

SPAAC Reaction:

-

Wash the cells twice with warm PBS.

-

Prepare a solution of the DBCO-functionalized dye in cell culture medium at a final concentration of 10-50 µM.

-

Add the dye solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Fixation and Permeabilization (for intracellular targets):

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Staining and Imaging:

-

If desired, counterstain the nuclei with DAPI.

-

Wash the cells with PBS.

-

Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

-

Protocol for Intracellular Protein Labeling with Rhodamine-N3

This protocol describes the labeling of an intracellular protein that has been genetically encoded with a cyclooctyne-containing unnatural amino acid.

Materials:

-

Cells expressing the protein of interest with an incorporated cyclooctyne.

-

Rhodamine-N3

-

Cell culture medium

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% saponin (B1150181) in PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Harvest the cells expressing the cyclooctyne-modified protein and prepare a single-cell suspension in PBS.

-

-

Fixation:

-

Fix the cells with ice-cold 4% paraformaldehyde for 15-20 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells with PBS.

-

Permeabilize the cells by resuspending them in a buffer containing 0.1-0.5% saponin.

-

-

SPAAC Labeling:

-

Prepare a solution of Rhodamine-N3 in the permeabilization buffer at a final concentration of 10-50 µM.

-

Add the Rhodamine-N3 solution to the permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells twice with the permeabilization buffer.

-

Wash the cells once with PBS.

-

-

Analysis:

-

Resuspend the cells in PBS or a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to SPAAC with Rhodamine-N3.

Conclusion

Strain-promoted azide-alkyne cycloaddition with Rhodamine-N3 is a versatile and powerful technique for the fluorescent labeling of biomolecules in a variety of contexts. Its bioorthogonality and the bright, photostable nature of the rhodamine dye make it an invaluable tool for researchers in cell biology, chemical biology, and drug development. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this technology in the laboratory. As the field of bioorthogonal chemistry continues to evolve, the applications of SPAAC with fluorescent probes like Rhodamine-N3 are expected to expand, further enhancing our ability to study and understand complex biological systems.

References

- 1. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption, fluorescence, Raman spectroscopic and density functional theoretical studies on the singlet and triplet excited state decay of 3-amino-5-mercapto-1,2,4-triazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fluorescent protein complementation assays: new tools to study G protein-coupled receptor oligomerization and GPCR-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A new 1,2,3-triazole and its rhodamine B derivatives as a fluorescence probe for mercury ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Rhodamine-N3 Chloride Click Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is a cornerstone of modern biological research and drug development. Among the various bioconjugation techniques, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool due to its high efficiency, specificity, and biocompatibility. This reaction enables the covalent ligation of an azide-functionalized molecule with an alkyne-functionalized molecule, forming a stable triazole linkage.[1]

This application note provides a detailed protocol for the labeling of alkyne-modified proteins with Rhodamine-N3 chloride, a fluorescent dye containing an azide (B81097) group.[2] This method allows for the robust and specific attachment of a rhodamine fluorophore, enabling sensitive detection and visualization of proteins in various applications, including in-gel fluorescence analysis, microscopy, and flow cytometry.[3][4] The protocol outlines the preparation of reagents, the click chemistry reaction, and subsequent purification steps.

Signaling Pathway and Experimental Workflow

The fundamental principle of this labeling strategy involves a two-step process. First, a protein of interest is metabolically, enzymatically, or chemically modified to incorporate an alkyne group. Subsequently, the alkyne-modified protein is reacted with the azide-containing fluorescent probe, this compound, in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate (B8700270) or TCEP).[5][6] A chelating ligand, such as THPTA or TBTA, is crucial to stabilize the copper(I) oxidation state and enhance the reaction rate.[5][6]

Quantitative Data Summary

Successful protein labeling using this compound via CuAAC is dependent on the precise concentration and molar ratios of the reactants. The following table summarizes typical concentration ranges for the key components, compiled from various established protocols. Optimization may be necessary for specific proteins and applications.

| Component | Stock Solution Concentration | Final Reaction Concentration | Molar Ratio (relative to Protein) | Reference(s) |

| Alkyne-Modified Protein | 1-5 mg/mL | 10-50 µM | 1 | [5] |

| This compound | 1-10 mM in DMSO | 20-200 µM | 2-10 fold excess | [5][7] |

| Copper(II) Sulfate (B86663) (CuSO₄) | 20-50 mM in H₂O | 50-1000 µM | 1-20 fold excess | [6][8][9] |

| Ligand (THPTA/TBTA) | 10-100 mM in H₂O or DMSO | 250-5000 µM | 5 (relative to CuSO₄) | [5][6] |

| Reducing Agent (Sodium Ascorbate/TCEP) | 50-400 mM in H₂O (prepare fresh) | 1-5 mM | 20-100 fold excess | [4][6][7] |

Experimental Protocols

This protocol is a generalized starting point for the labeling of an alkyne-modified protein with this compound.

Materials

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Reducing Agent: Sodium ascorbate or Tris(2-carboxyethyl)phosphine (TCEP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Desalting columns or dialysis equipment for purification

-

Optional: Ethylenediaminetetraacetic acid (EDTA) to stop the reaction

Reagent Preparation

-

Alkyne-Modified Protein: Prepare the protein solution at a concentration of 1-5 mg/mL in PBS buffer.

-

This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in high-quality, anhydrous DMSO. Store protected from light.[4]

-

Copper(II) Sulfate Stock Solution (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of deionized water.[4]

-

Ligand Stock Solution (50 mM THPTA): Prepare a 50 mM stock solution of THPTA in deionized water. If using TBTA, prepare a 10 mM stock solution in a 1:4 (v/v) mixture of DMSO and t-BuOH.[4][5]

-

Reducing Agent Stock Solution (100 mM Sodium Ascorbate): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh immediately before use due to its susceptibility to oxidation.[6][10]

Click Reaction Protocol

This protocol is for a final reaction volume of 100 µL. The volumes can be scaled as needed.

-

In a microcentrifuge tube, add the following reagents in the specified order:

-

50 µL of the alkyne-modified protein solution (e.g., at 2 mg/mL, which corresponds to approximately 40 µM for a 50 kDa protein).

-

1 µL of 10 mM this compound stock solution (final concentration: 100 µM).

-

Add PBS buffer to bring the volume to 90 µL.

-

-

Prepare the Catalyst Premix: In a separate tube, combine 5 µL of 50 mM THPTA stock solution with 1 µL of 50 mM CuSO₄ stock solution. Let this mixture stand for 1-2 minutes. This creates a 5:1 ligand to copper ratio.[5]

-

Add the 6 µL of the catalyst premix to the protein-dye mixture.

-

Initiate the Reaction: Add 4 µL of freshly prepared 100 mM sodium ascorbate solution to the reaction mixture.

-

Vortex the tube gently to ensure thorough mixing.

-

Incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light. The reaction time may require optimization (from 30 minutes to overnight).[5][11]

Purification of the Labeled Protein

After the incubation, it is important to remove excess reagents, particularly the fluorescent dye and copper catalyst.

-

Optional Quenching: The reaction can be stopped by adding EDTA to a final concentration of 20 mM.[9][11]

-

Purification: Purify the labeled protein from the reaction mixture using a desalting column (e.g., spin column) suitable for the protein's molecular weight, or by dialysis against PBS. Follow the manufacturer's instructions for the chosen purification method.

Analysis of Labeling

The efficiency of the labeling can be assessed by various methods:

-

SDS-PAGE: Run the purified labeled protein on an SDS-PAGE gel. Visualize the rhodamine fluorescence using a gel imager with the appropriate excitation and emission filters (for rhodamine, Ex/Em ≈ 544/576 nm).[2][4] The total protein can be subsequently visualized by Coomassie blue staining.[4]

-

Mass Spectrometry: Analyze the molecular weight of the purified protein to confirm the addition of the rhodamine label.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction provides a robust and versatile method for labeling proteins with this compound. This protocol offers a reliable starting point for researchers to specifically attach this fluorescent probe to their alkyne-modified proteins of interest. The high efficiency and specificity of the click reaction, coupled with the bright fluorescence of rhodamine, make this a valuable technique for a wide range of applications in protein research and drug discovery.[1]

References

- 1. bachem.com [bachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vectorlabs.com [vectorlabs.com]

- 11. static1.squarespace.com [static1.squarespace.com]

Application Notes and Protocols: In-Gel Fluorescence Scanning with Rhodamine-N3 Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine-N3 chloride is a fluorescent dye containing an azide (B81097) group, making it an ideal tool for bioorthogonal chemistry.[1][2][3][4][5][6] This application note provides a detailed protocol for the use of this compound in labeling and visualizing alkyne-modified proteins from cell lysates via in-gel fluorescence scanning. The primary method described is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry" that allows for the specific and efficient covalent labeling of target molecules.[1][2][4] This technique is highly valuable in proteomics and drug development for identifying and quantifying changes in protein expression, post-translational modifications, and enzyme activity.[7][8]

The workflow involves the metabolic labeling of proteins with an alkyne-containing amino acid analog, cell lysis, a click chemistry reaction to attach the rhodamine dye to the alkyne-tagged proteins, separation by SDS-PAGE, and subsequent in-gel fluorescence scanning.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the use of this compound and similar rhodamine-based dyes for in-gel fluorescence scanning.

| Parameter | Value | Reference |

| Excitation Maximum (Ex) | 544 nm | [1][2] |

| Emission Maximum (Em) | 576 nm | [1][2] |

| Detection Limit (SDS-PAGE) | ~2-10 ng/band | [9] |

| Dynamic Range (SDS-PAGE) | > 2 orders of magnitude | [9] |

| Molar Extinction Coefficient | Not specified | |

| Quantum Yield | Not specified |

Experimental Protocols

I. Metabolic Labeling of Proteins in Cell Culture

This protocol describes the incorporation of an alkyne-containing amino acid analog into proteins in living cells.

-

Cell Seeding: Seed adherent cells in a 12-well plate to achieve 70-80% confluency on the day of the experiment.[7] For analysis of specific proteins of interest, a 60 mm dish may be required to yield sufficient protein.[7]

-

Metabolic Labeling: Replace the standard culture medium with a medium containing an alkyne-bearing amino acid analog (e.g., L-azidohomoalanine as a methionine analog). Incubate the cells for the desired period (e.g., 4-24 hours) to allow for incorporation of the analog into newly synthesized proteins.

II. Preparation of Protein Lysates

This protocol details the extraction of total protein from metabolically labeled cells.

-

Cell Lysis:

-

Proteome Solubilization: Centrifuge the lysate at 100,000 x g for 45 minutes to pellet insoluble material.[1]

-

Protein Quantification:

III. Click Chemistry Labeling with this compound

This protocol describes the covalent attachment of this compound to alkyne-labeled proteins.

-

Prepare Click Reaction Cocktail: Prepare a fresh cocktail with the following final concentrations in a 50 µL reaction volume:[1]

-

25 µM this compound

-

1 mM TCEP (tris(2-carboxyethyl)phosphine)

-

100 µM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

-

1 mM CuSO4 (copper(II) sulfate)

-

-

Labeling Reaction:

-

Add the click reaction cocktail to the 43 µL of standardized protein lysate.

-

Incubate at room temperature for 1 hour, protected from light.[1]

-

-

Sample Preparation for Electrophoresis: Add 20 µL of 4X SDS-PAGE loading buffer to each sample.[1]

IV. In-Gel Fluorescence Scanning

This protocol details the separation of labeled proteins and their visualization.

-

SDS-PAGE:

-

Gel Destaining (Optional but Recommended): To reduce background fluorescence, destain the gel in a destaining buffer (e.g., 50% methanol/7% acetic acid) for 1 hour at room temperature with gentle agitation.[7][10]

-

Fluorescence Scanning:

-

Image the gel using a fluorescence scanner equipped with a filter set appropriate for rhodamine (e.g., "rhodamine" mode).[7]

-

-

Total Protein Staining (Optional): After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading and ensure equal loading between lanes.[7]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for in-gel fluorescence scanning.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rhodamine-N3 Chloride Labeling in Fixed Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodamine-N3 chloride is a fluorescent probe containing an azide (B81097) (-N3) functional group. This feature makes it an ideal tool for bioorthogonal labeling applications, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] This powerful technique allows for the precise and highly efficient labeling of biomolecules in complex biological samples, including fixed cells.

The labeling strategy is a two-step process.[1] First, cells are metabolically labeled by introducing a precursor molecule containing an alkyne group. This alkyne "handle" is incorporated into newly synthesized biomolecules, such as DNA (using 5-ethynyl-2'-deoxyuridine, EdU) or proteins (using O-propargyl-puromycin, OPP).[4][5][6] Second, after cell fixation and permeabilization, the alkyne-modified targets are detected with this compound. The copper(I)-catalyzed click reaction forms a stable, covalent triazole linkage between the alkyne and the rhodamine azide, resulting in robust fluorescent labeling of the target biomolecules.[7][8]

This method offers high sensitivity and specificity, as the azide and alkyne groups are biologically inert and do not react with native cellular components.[9][10] The protocol is compatible with standard immunofluorescence and other cell imaging techniques.

Chemical Reaction Pathway

The core of the labeling method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). A copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270), facilitates the ligation of the alkyne-modified biomolecule with the azide group of this compound, forming a stable triazole ring.[8]

Caption: Figure 1. CuAAC Reaction Mechanism

Experimental Workflow

The overall experimental process involves a sequential workflow starting from metabolic labeling of live cells, followed by fixation, permeabilization, the click reaction, and finally, imaging.

Caption: Figure 2. Experimental Workflow

Detailed Experimental Protocol

This protocol provides a general framework for labeling fixed cells. Optimal conditions for metabolic labeling (concentration of alkyne analog and incubation time) should be determined empirically for each cell type and experimental setup.[5][11]

Reagents and Materials

-

Cells: Cultured on coverslips suitable for imaging.

-

Metabolic Labeling Reagent: e.g., EdU (for DNA synthesis) or O-propargyl-puromycin (OPP) (for protein synthesis).

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.

-

Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.

-

Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

Click Reaction Components:

-

Counterstain (optional): DAPI (e.g., 1 µg/mL).

-

Mounting Medium.

Step-by-Step Methodology

Step 2.1: Metabolic Labeling

-

Culture cells to the desired confluency on sterile coverslips in a multi-well plate.

-

Add the alkyne-containing metabolic labeling reagent (e.g., 10-20 µM EdU or 20-50 µM OPP) to the culture medium.[5][11]

-

Incubate the cells for a duration appropriate for the biological process being studied (e.g., 1-2 hours for EdU S-phase labeling, 30-60 minutes for OPP protein synthesis labeling).[4][5]

Step 2.2: Cell Fixation and Permeabilization

-

Aspirate the media and wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[14]

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 15-20 minutes at room temperature.[15][16]

-

Wash the cells twice with PBS. The sample is now ready for the click reaction.

Step 2.3: Click Reaction Note: The click reaction cocktail must be prepared fresh and used immediately, as the Cu(I) catalyst is prone to oxidation.[4] Add the reducing agent (Sodium Ascorbate) last.

-

For each coverslip (e.g., in a 24-well plate), prepare the click reaction cocktail. The final volume is typically 200-500 µL.

-

Combine the reagents in the following order:

-

PBS (to final volume)

-

This compound (to final concentration)

-

Copper(II) Sulfate (CuSO₄) (to final concentration)

-

(Optional) Copper Ligand (to final concentration)

-

Sodium Ascorbate (to final concentration)

-

-

Aspirate the PBS from the coverslips and add the freshly prepared click reaction cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.[1]

Step 2.4: Washing and Counterstaining

-

Remove the reaction cocktail and wash the cells three times with PBS for 5 minutes each.

-

(Optional) To stain nuclei, incubate the cells with DAPI solution for 5 minutes at room temperature.[16]

-

Wash the cells twice more with PBS.

Step 2.5: Mounting and Imaging

-

Carefully remove the coverslip from the well and mount it onto a microscope slide using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with filter sets appropriate for Rhodamine (Ex/Em ≈ 544/576 nm) and DAPI (Ex/Em ≈ 358/461 nm).[3]

Quantitative Data Summary

The concentrations of reagents for the click reaction can be optimized. The following table provides typical working concentration ranges gathered from various protocols.[1][4][13][16]

| Reagent | Stock Concentration | Final Working Concentration | Notes |

| This compound | 1-10 mM in DMSO | 1 - 10 µM | Titrate to find the optimal balance between signal and background. |

| Copper(II) Sulfate (CuSO₄) | 100 mM in dH₂O | 0.1 - 2 mM | Higher concentrations can increase signal but may also cause background.[16] |

| Sodium Ascorbate | 1 M in dH₂O | 10 - 100 mM | Must be prepared fresh. Acts as a reducing agent.[4] |

| Copper Ligand (e.g., THPTA) | 100 mM in dH₂O/DMSO | 0.25 - 5 mM | Recommended to stabilize Cu(I) and protect cells. Use a 5:1 ratio to copper.[13] |

Troubleshooting

-

No/Weak Signal:

-

Insufficient metabolic labeling: Increase the concentration or incubation time of the alkyne analog.

-

Ineffective click reaction: Ensure the sodium ascorbate solution is freshly prepared. Degas buffers to remove oxygen, which can oxidize the Cu(I) catalyst.[13]

-

Steric hindrance: The alkyne tag may be buried within the biomolecule.

-

-

High Background:

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 5. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. interchim.fr [interchim.fr]

- 10. lumiprobe.com [lumiprobe.com]

- 11. emulatebio.com [emulatebio.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 5-ethynyl-2′-deoxyuridine (EdU) labeling assay [bio-protocol.org]

- 16. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes: Using Rhodamine-N3 Chloride for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine-N3 chloride is a versatile and robust fluorescent probe belonging to the rhodamine family of dyes. These dyes are renowned for their excellent photophysical properties, including high brightness and photostability, making them mainstays in fluorescence microscopy. The key feature of this compound is its terminal azide (B81097) (-N3) group. This functional moiety allows the dye to be covalently attached to biomolecules containing a complementary alkyne group through a highly efficient and specific bioorthogonal reaction known as "click chemistry." This enables the precise labeling and visualization of a wide array of biomolecules, such as proteins, glycans, and nucleic acids, within complex biological systems.

The two primary forms of click chemistry utilized with this compound are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC offers rapid reaction kinetics, while SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging applications. These capabilities position this compound as an invaluable tool for researchers in cell biology, pharmacology, and drug development for studying dynamic cellular processes.

Core Applications

-

Metabolic Labeling: Visualize newly synthesized biomolecules (e.g., glycoproteins, nascent proteins) by introducing alkyne-modified metabolic precursors to cells.

-

Protein Trafficking and Localization: Track the movement and localization of specific proteins of interest that have been genetically or chemically modified to incorporate an alkyne handle.

-

High-Resolution Imaging: The brightness and photostability of the rhodamine core are well-suited for advanced imaging techniques, including confocal and super-resolution microscopy.

Data Presentation: Photophysical and Chemical Properties

While specific quantitative data for this compound can vary slightly based on the solvent environment, the following table summarizes its key properties, with some values being characteristic of the rhodamine class of dyes.

| Property | Value | Citation |

| Molecular Formula | C₄₄H₅₉ClN₈O₇ | [1][2][3][4] |

| Molecular Weight | 847.44 g/mol | [1][2][3][4] |

| Excitation Maximum (λex) | ~544 nm | [5][6] |

| Emission Maximum (λem) | ~576 nm | [5][6] |

| Extinction Coefficient | High (characteristic of rhodamines) | [7] |

| Quantum Yield | High (characteristic of rhodamines) | [8][9] |

| Solubility | DMSO, DMF | |

| Reactive Group | Azide (-N₃) | [5][6] |

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Biomolecules in Fixed Cells (CuAAC)

This protocol details the labeling of metabolically incorporated alkyne-containing molecules in fixed cells using a copper-catalyzed click reaction.

Materials:

-

Cells cultured on coverslips and treated with an alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar for glycan labeling).

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton™ X-100 in PBS

-

Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

This compound stock solution (10 mM in DMSO)

-

Copper (II) Sulfate (CuSO₄) solution (50 mM in dH₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in dH₂O)

-

Sodium Ascorbate solution (100 mM in dH₂O, freshly prepared)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Fixation: a. Wash cells twice with PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS for 5 minutes each.

-

Permeabilization: a. Permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes. b. Wash three times with PBS for 5 minutes each.

-

Click Reaction: a. Prepare the Click Reaction Cocktail immediately before use. For a 1 mL reaction volume:

- 885 µL Click Reaction Buffer

- 5 µL this compound stock solution (final concentration: 50 µM)

- 20 µL CuSO₄ solution

- 40 µL THPTA solution

- 50 µL Sodium Ascorbate solution b. Aspirate PBS from the cells and add the Click Reaction Cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing and Counterstaining: a. Wash cells three times with PBS for 5 minutes each. b. Counterstain nuclei with DAPI or Hoechst stain according to the manufacturer's protocol. c. Wash twice with PBS.

-

Mounting and Imaging: a. Mount the coverslip on a microscope slide using an antifade mounting medium. b. Image using a fluorescence microscope with appropriate filter sets for Rhodamine (e.g., TRITC/Cy3 channel) and the nuclear stain.

Protocol 2: Live-Cell Labeling of Biomolecules (SPAAC)

This protocol is for labeling live cells that have been engineered to express or incorporate a strained alkyne (e.g., DBCO, BCN) for copper-free click chemistry.

Materials:

-

Live cells cultured in imaging-appropriate vessels (e.g., glass-bottom dishes) expressing the strained alkyne-tagged biomolecule.

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

This compound stock solution (1-10 mM in DMSO)

-

Hoechst 33342 for live-cell nuclear staining (optional)

Procedure:

-

Probe Preparation: a. Prepare a working solution of this compound in pre-warmed live-cell imaging medium. A final concentration of 1-10 µM is a good starting point.

-

Cell Labeling: a. Replace the culture medium with the this compound-containing imaging medium. b. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: a. Gently remove the labeling medium. b. Wash the cells two to three times with pre-warmed live-cell imaging medium.

-

Imaging: a. Add fresh, pre-warmed imaging medium to the cells. If desired, add a live-cell nuclear stain like Hoechst 33342. b. Image immediately using a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).

Mandatory Visualizations

Caption: A generalized workflow for metabolic labeling and subsequent imaging.

Caption: Visualizing protein glycosylation trafficking using metabolic labeling.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Background Signal | 1. Insufficient washing.2. Non-specific binding of the probe.3. Autofluorescence of cells/medium. | 1. Increase the number and duration of wash steps.2. Decrease the concentration of this compound.3. Include a blocking step (e.g., with BSA) before the click reaction.4. Use phenol (B47542) red-free medium for live-cell imaging. |

| No or Weak Signal | 1. Inefficient metabolic incorporation of the alkyne.2. Low abundance of the target biomolecule.3. Ineffective click reaction. | 1. Optimize the concentration and incubation time of the alkyne precursor.2. Ensure the click chemistry reagents, especially sodium ascorbate, are fresh.3. For CuAAC, ensure a copper-chelating ligand (e.g., THPTA) is used to maintain copper in the Cu(I) state. |

| Cell Toxicity (Live Imaging) | 1. Cytotoxicity from the copper catalyst (CuAAC).2. High concentration of the fluorescent probe. | 1. For live-cell imaging, strongly prefer the SPAAC (copper-free) method.2. If CuAAC must be used, keep copper concentrations low and incubation times short.3. Titrate the this compound concentration to the lowest effective level. |

| Rapid Photobleaching | 1. High laser power or long exposure times.2. Oxidative stress. | 1. Reduce laser power and exposure time to the minimum required for a good signal-to-noise ratio.2. Use an antifade mounting medium for fixed cells.3. For live cells, consider using an imaging medium with antioxidants. |

References

- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. 5 Steps to Fixed-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Bright, Photostable Dye that Enables Multicolor, Time Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

Application Notes and Protocols for Activity-Based Protein Profiling (ABPP) with Rhodamine-N3 Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems. Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes active site-directed chemical probes to directly assess the functional state of enzymes. This technique allows for the distinction between active and inactive enzyme populations, providing valuable insights into enzyme regulation, drug target identification, and biomarker discovery.

The core of ABPP is the activity-based probe (ABP), a small molecule that typically consists of three key components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a linker, and a reporter tag for detection and enrichment. Modern ABPP often employs a two-step approach using bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". In this workflow, the ABP contains a small, non-disruptive bioorthogonal handle (e.g., an alkyne). After the probe labels its target enzymes, a reporter tag with the complementary handle (e.g., an azide) is attached for visualization or enrichment.

Rhodamine-N3 Chloride: A Versatile Reporter for ABPP

This compound is a fluorescent reporter molecule widely used in the second step of a two-step ABPP workflow. It is an azide-functionalized rhodamine dye that can be "clicked" onto alkyne-tagged proteins that have been labeled by an ABP. The bright fluorescence of the rhodamine moiety allows for sensitive detection of labeled enzymes through in-gel fluorescence scanning and fluorescence microscopy.

Key Features of this compound:

-

Bright and Photostable: Rhodamine dyes are known for their high fluorescence quantum yields and photostability, enabling sensitive detection.

-

Click Chemistry Compatible: The azide (B81097) group allows for a highly specific and efficient covalent reaction with alkyne-modified proteins via CuAAC.

-

Versatile Detection: Suitable for various downstream applications, including in-gel fluorescence scanning and microscopy.

Experimental Workflows and Signaling Pathways

The general workflow for ABPP using an alkyne-functionalized probe followed by this compound labeling is depicted below. This technique does not directly probe a specific signaling pathway but rather provides a readout of the activity of enzymes that may be involved in various cellular processes.

The core of the labeling strategy is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (Ex) | ~544 nm | [1][2] |

| Emission Maximum (Em) | ~576 nm | [1][2] |

| Molecular Weight | Varies by specific salt/formulation | |

| Solubility | Soluble in DMSO | |

| Reactive Group | Azide (-N3) | [1][2] |

| Bioorthogonal Reaction | CuAAC, SPAAC | [1][2] |

Table 2: Qualitative Comparison of Common Fluorescent Azide Probes for ABPP

| Feature | Rhodamine-Azide | Fluorescein-Azide | Cy5-Azide |

| Fluorescence Color | Orange-Red | Green | Far-Red |

| Brightness | High | High | Very High |

| Photostability | Good | Moderate | Good |

| Cell Permeability | Generally good for two-step labeling | Generally good for two-step labeling | Generally good for two-step labeling |

| Background Signal | Can be a concern, proper washing is necessary | Can have higher background in some applications | Lower background in the far-red spectrum |

| Multiplexing | Compatible with green and far-red fluorophores | Compatible with red and far-red fluorophores | Compatible with green and red fluorophores |

| Primary Application | General purpose in-gel and microscopy | General purpose, often used in flow cytometry | In vivo imaging, applications requiring low background |

Experimental Protocols

Protocol 1: In-Gel Fluorescence Detection of ABPP-Labeled Proteins in Cell Lysates

This protocol describes the labeling of a proteome with an alkyne-functionalized ABP, followed by click chemistry with this compound and visualization by in-gel fluorescence scanning.

Materials:

-

Cells or tissue of interest

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Alkyne-functionalized activity-based probe (ABP-alkyne)

-

This compound solution (e.g., 5 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (e.g., 2 mM in DMSO/t-BuOH)

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 50 mM in water, freshly prepared)

-

4x SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse cells in cold lysis buffer (e.g., by sonication or douncing).

-